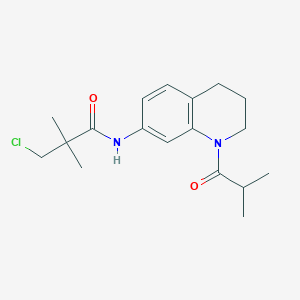
3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Positive Inotropic Effects
A significant body of research on 3-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinyl)-2,2-dimethylpropanamide and related compounds has explored their synthesis and biological effects, particularly regarding their positive inotropic effects. For instance, Santangelo et al. (1994) synthesized a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound of interest due to its ability to increase cardiac contractility in vitro without significantly affecting heart rate. This activity was partially attributed to an indirect sympathomimetic effect, with the (S) absolute configuration of the (-)enantiomer established through correlation with (S)-L-dopa (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).
Photochemical Reactions
Research conducted by Ono and Hata (1983) delved into the photochemical reactions of 2-(dimethylcarbamoyl)quinolines, revealing that irradiation in a nitrogen atmosphere transforms these compounds into 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones. The study demonstrated the efficiency of these reactions in acetonitrile, with a chlorine atom's introduction to the quinoline nucleus influencing the yield of the products (Ono & Hata, 1983).
Diels-Alder Reactions
Further investigations have explored the use of related quinoline compounds in Diels-Alder reactions. Carly et al. (1996) reported on the generation of various pyridine o-quinodimethane analogues from polyfunctional o-bis(chloromethyl)pyridines, leading to the formation of tetrahydroquinoline and -isoquinoline type adducts through regiospecific cycloadditions (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
Propiedades
IUPAC Name |
3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-12(2)16(22)21-9-5-6-13-7-8-14(10-15(13)21)20-17(23)18(3,4)11-19/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDLILCPARFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)(C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

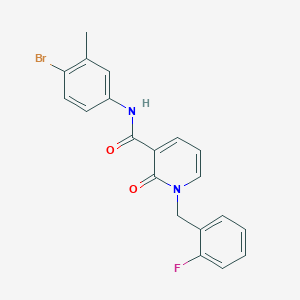
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2714548.png)
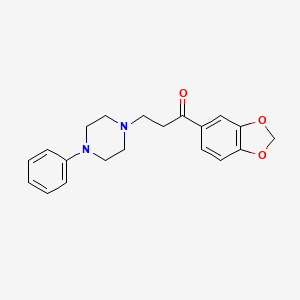
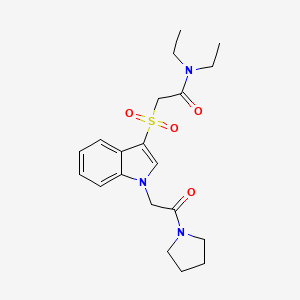
![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)
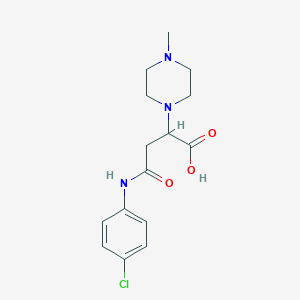
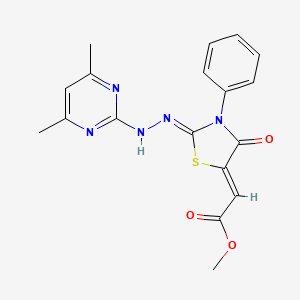
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)
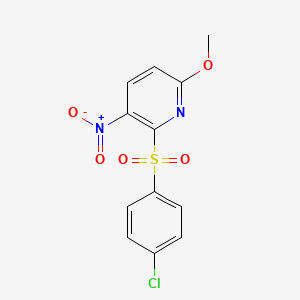


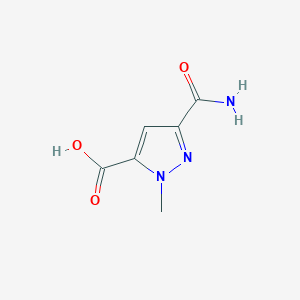
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)